molecular formula C14H21N B13211255 2-(2,5-Dimethylcyclohexyl)aniline

2-(2,5-Dimethylcyclohexyl)aniline

Cat. No.: B13211255
M. Wt: 203.32 g/mol
InChI Key: FLOXWOWXEBFLMP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amine group attached to a benzene ring. This particular compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 5 positions, and an aniline group attached to the cyclohexyl ring. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2,5-dimethylcyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Aniline and 2,5-dimethylcyclohexyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline.

    Solvent: The reaction is often conducted in an organic solvent such as ethanol or toluene to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants under controlled conditions.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

    Quality Control: Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexylamines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Cyclohexylamines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(2,5-Dimethylcyclohexyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylcyclohexyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

2-(2,5-Dimethylcyclohexyl)aniline can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the aromatic benzene ring, making it less reactive in electrophilic aromatic substitution reactions.

    2,5-Dimethylaniline: Lacks the cyclohexyl ring, resulting in different physical and chemical properties.

    Aniline: The simplest aromatic amine, lacking both the cyclohexyl and methyl substituents, making it more basic and reactive in certain reactions.

The uniqueness of this compound lies in its combined structural features, which impart distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2,5-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9,15H2,1-2H3

InChI Key

FLOXWOWXEBFLMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C2=CC=CC=C2N)C

Origin of Product

United States

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